molecular formula C21H16ClFN2O3 B2471521 (Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882230-13-9

(Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2471521
CAS RN: 882230-13-9
M. Wt: 398.82
InChI Key: ZZUFPRQNKLLNBI-TWGQIWQCSA-N
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Description

(Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structures

  • The compound is utilized in the synthesis of various pyrazole compounds, demonstrating its role in forming structurally diverse molecules. These structures are characterized by X-ray single crystal structure determination, revealing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings (Loh et al., 2013).

Crystallography and Molecular Structure

  • The compound plays a key role in the synthesis of crystallographically unique molecules, providing a means for unambiguous structure determination through single-crystal X-ray analysis. This is crucial in identifying the regioisomer formed and understanding the molecular conformation (Kumarasinghe et al., 2009).

Structural Characterization

  • This compound contributes to the synthesis of isostructural thiazoles, which are then characterized through single crystal diffraction. These materials are essential in understanding the molecular plane and the orientation of the fluorophenyl groups (Kariuki et al., 2021).

Antimicrobial and Anticancer Studies

  • Derivatives of this compound are synthesized and tested for antimicrobial and anticancer activities. These studies are vital in exploring the potential therapeutic applications of these compounds (Ragavan et al., 2010).

Molecular Docking and Quantum Chemical Calculations

  • The compound is used in molecular docking and quantum chemical studies, providing insights into its biological functions, including antimicrobial activity. These studies help in understanding the compound's interaction with different proteins and its reactivity properties (Viji et al., 2020).

Corrosion Inhibition Studies

  • Compounds derived from this molecule have been tested as inhibitors of mild steel corrosion, showcasing its potential industrial applications in material protection and preservation (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-4-[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-17-3-1-2-15(12-17)21-16(13-25(24-21)11-10-20(27)28)6-9-19(26)14-4-7-18(23)8-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFPRQNKLLNBI-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(3-chlorophenyl)-4-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

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